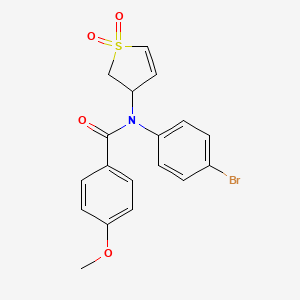
tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate, also known as TBEEH, is an organic compound with a wide range of applications in research and industry. TBEEH is a versatile and powerful reagent that has been used in a variety of different chemical reactions, including the synthesis of various compounds and the synthesis of pharmaceuticals. TBEEH has also been used in the synthesis of various compounds for scientific research applications.
Mécanisme D'action
The mechanism of action of tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate is not completely understood. However, it is known that tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate is a powerful reagent that can be used to catalyze various chemical reactions. tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate acts as a nucleophile, which means that it can form covalent bonds with other molecules. This allows it to react with other molecules and form new compounds. In addition, tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate can also act as an oxidizing agent, which means that it can oxidize other molecules and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate are not well understood. However, it is known that tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate can be used in the synthesis of various compounds, including pharmaceuticals and other organic molecules. It is also known that tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate can be used in the synthesis of peptides and peptidomimetics, which can have a variety of different biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate is its versatility and its ability to catalyze a variety of different chemical reactions. This makes it a useful reagent for a wide range of laboratory experiments. Another advantage of tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate is its relatively low cost and availability.
The main limitation of tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate is its toxicity. tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate is a toxic compound and should be handled with caution in the laboratory. In addition, tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate should be stored and handled properly to avoid contamination and to ensure safety.
Orientations Futures
The future of tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate is promising, as it has a wide range of potential applications in research and industry. In the future, tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate could be used in the synthesis of more complex compounds, such as peptides and peptidomimetics, and in the development of new drugs and other compounds. In addition, tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate could be used in the development of new catalysts and reagents for use in a variety of different chemical reactions. Finally, tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate could be used in the development of new methods for the synthesis of organic molecules.
Méthodes De Synthèse
The synthesis of tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate is relatively straightforward, and can be accomplished using a variety of methods. The most common method is the reaction of 2-aminoethanol with tert-butyl bromide and hydrazine in the presence of a base catalyst. This reaction produces the desired product in high yields and is relatively quick and easy to perform. Other methods for the synthesis of tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate include the reaction of 2-aminoethanol with tert-butyl chloride and hydrazine in the presence of a base catalyst, or the reaction of 2-aminoethanol with tert-butyl iodide and hydrazine in the presence of a base catalyst.
Applications De Recherche Scientifique
Tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals and other organic molecules. It has also been used in the synthesis of various compounds for scientific research applications. tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate can be used in the synthesis of peptides, peptidomimetics, and other compounds that are useful in drug discovery and development. tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate has also been used in the synthesis of various compounds for use in biochemistry, molecular biology, and other areas of scientific research.
Propriétés
IUPAC Name |
ethyl (2Z)-2-amino-2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-5-15-7(13)6(10)11-12-8(14)16-9(2,3)4/h5H2,1-4H3,(H2,10,11)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYDKLDNFUYBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC(=O)OC(C)(C)C)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2870410.png)

![1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane](/img/structure/B2870413.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2870414.png)



![(E)-2-amino-N-butyl-1-((2,3-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870420.png)

![7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2870426.png)
![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2870429.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide](/img/structure/B2870431.png)